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Compound of Interest

Compound Name: DL-Homocysteine

Cat. No.: B109187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sensitivity of various species to DL-
Homocysteine, a sulfur-containing amino acid implicated in a range of physiological and

pathological processes. Elevated levels of homocysteine, a condition known as

hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular and

neurodegenerative diseases. Understanding the differential sensitivity across species is crucial

for preclinical research and the development of therapeutic interventions. This document

summarizes key quantitative data, details relevant experimental protocols, and visualizes

associated signaling pathways and experimental workflows.

Quantitative Sensitivity Data
The following table summarizes the available quantitative data on the toxicity and effective

concentrations of DL-Homocysteine and its derivatives across different species and

experimental models. A direct comparison is challenging due to variations in experimental

design, the specific form of homocysteine used (e.g., DL-Homocysteine, L-homocysteine

thiolactone), and the endpoints measured.
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Species/Model Assay Type Compound
Concentration/
Dose

Observed
Effect

In Vivo

Mouse (C3H) LD50
L-Homocysteine

thiolactone

297 mg/kg

(intravenous)
Lethality

Rat (F344) LD50
L-Homocysteine

thiolactone

389 mg/kg

(intravenous)
Lethality

Rat (Wistar)
Chronic

Administration

DL-

Homocysteine

thiolactone

1 g/kg/day in

drinking water

Hyperhomocystei

nemia, altered

carotid reactivity.

[1]

Rat (Sprague-

Dawley)

Chronic

Administration

DL-

Homocysteine

0.3-0.6

µmol/g/day

(subcutaneous)

Increased lipid

peroxidation and

reactive oxygen

species in the

heart.[2]

Mouse
Chronic

Administration

DL-

Homocysteine

1.8 g/L in

drinking water

Plasma total

homocysteine

levels elevated to

146 µmol/L.[3]

Rabbit
Chronic

Administration
L-Homocysteine

60 µmol/kg

(intravenous

injections)

Atherogenic

transformations

in the aorta.[4]

Zebrafish

(embryo)

Microcirculation

Assay

DL-

Homocysteine
50 µM

Significant

reduction in

peripheral

microcirculation.

[2]

In Vitro

Human

Glioblastoma

(T98G)

Cytotoxicity

(MTT Assay)

DL-

Homocysteine

50 µM Significant

decrease in cell
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viability to 78%.

[5]

Human

Endothelial Cells

(ECV304)

Cytotoxicity
DL-

Homocysteine

100 µM (with 10

µM copper)

Inhibition of cell

growth and

decreased

cellular

glutathione.

Human Cervical

Cancer (HeLa)
Cytotoxicity

DL-

Homocysteine
500 µM

Signs of cell

toxicity

(decreased

glutathione,

retarded growth).

Rat

Cardiomyocytes

(H9C2)

Cytotoxicity
DL-

Homocysteine
0.1 - 5 mM

Concentration-

dependent

reduction in cell

viability,

induction of

necrosis and

apoptosis.

Rat Astrocytes Cytotoxicity
DL-

Homocysteine
≥ 2 mM

Time and dose-

dependent

gliotoxic effect.[6]

Rat Cortical

Neurons
Neurotoxicity L-Homocysteine

10-100 µM (in

the presence of

elevated glycine)

Neurotoxic

damage

mediated by

overstimulation

of the NMDA

receptor.[3][7][8]

Key Experimental Protocols
In Vivo Homocysteine Administration in Rodents
This protocol outlines a general procedure for inducing hyperhomocysteinemia in mice or rats

through dietary supplementation, a common method for studying the long-term effects of
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elevated homocysteine.

Objective: To induce a state of chronic hyperhomocysteinemia for studying its physiological and

pathological effects.

Materials:

Rodents (e.g., C57BL/6 mice or Wistar rats).

Standard rodent chow.

DL-Homocysteine or L-methionine.

Drinking water bottles.

Animal balance.

Blood collection supplies (e.g., EDTA tubes, syringes).

Analytical equipment for measuring plasma homocysteine levels (e.g., HPLC or

immunoassay).

Procedure:

Animal Acclimation: House animals in a controlled environment (temperature, light/dark

cycle) for at least one week before the experiment. Provide free access to standard chow

and water.

Baseline Measurement: Collect baseline blood samples from the tail vein or another

appropriate site to determine initial plasma homocysteine concentrations.

Dietary Intervention:

Homocysteine in Drinking Water: Dissolve DL-Homocysteine in the drinking water at a

concentration of 0.9-1.8 g/L.[3] This method has been shown to elevate plasma total

homocysteine levels significantly.
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Methionine-Enriched Diet: Supplement the standard chow with L-methionine (e.g., 10 g/kg

of diet).[9] This approach increases the metabolic precursor to homocysteine.

Treatment Period: Maintain the animals on the supplemented diet for a specified period,

which can range from a few weeks to several months, depending on the research question.

[3][9]

Monitoring: Monitor the animals' health, body weight, and food/water consumption regularly.

Endpoint Analysis:

At the end of the treatment period, collect terminal blood samples for final plasma

homocysteine measurement.

Perform tissue harvesting for histological, biochemical, or molecular analysis as required

by the study's objectives.

In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) assay to evaluate the cytotoxic effects of DL-Homocysteine on cultured cells.

Objective: To determine the concentration-dependent effect of DL-Homocysteine on cell

viability.

Materials:

Cultured cells of interest (e.g., T98G, H9C2, HeLa).

96-well cell culture plates.

Complete cell culture medium.

DL-Homocysteine stock solution.

MTT solution (5 mg/mL in PBS).

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
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Microplate reader.

Procedure:

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and

allow them to adhere and grow for 24 hours.

Compound Treatment: Prepare serial dilutions of DL-Homocysteine in complete culture

medium. Remove the old medium from the wells and add 100 µL of the different

concentrations of homocysteine. Include untreated control wells.

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a

humidified incubator at 37°C and 5% CO2.

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an

additional 1-4 hours.[10]

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of

the solubilization solution to each well to dissolve the formazan crystals.[10]

Absorbance Measurement: Shake the plate gently to ensure complete solubilization of the

formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

untreated control. Plot a dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflow
Homocysteine-Induced Neurotoxicity Signaling Pathway
Elevated homocysteine levels can induce neurotoxicity through multiple mechanisms, with the

overstimulation of the N-methyl-D-aspartate (NMDA) receptor being a key pathway. This leads

to excessive calcium influx, oxidative stress, and ultimately, neuronal cell death.[11][12][13]
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Caption: Homocysteine-induced NMDA receptor-mediated neurotoxicity pathway.

General Workflow for Assessing DL-Homocysteine
Toxicity
The following diagram illustrates a typical experimental workflow for investigating the toxic

effects of DL-Homocysteine, from initial in vitro screening to in vivo validation.
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Caption: A typical experimental workflow for DL-Homocysteine toxicity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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